7-Benzyldaidzein

説明

Overview of Daidzein (B1669772) and its Structural Modifications

Daidzein, with the chemical name 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, is one of the most abundant and well-studied isoflavones found in soy. bldpharm.comnih.gov Its structure features hydroxyl groups at the 7 and 4' positions, which are key to its biological activity, particularly its ability to bind to estrogen receptors. acs.org Daidzein itself is known to exhibit a range of effects, acting as an antioxidant and, depending on the concentration, can have both estrogenic and antiestrogenic properties. nih.gov

To explore and refine these properties, scientists have synthesized a multitude of daidzein analogs. jst.go.jpnih.gov Modifications are often made to the A, B, and C rings to investigate structure-activity relationships (SAR). jst.go.jp A particularly common and significant modification is the substitution at the 7-hydroxyl group (7-O-substitution). nih.gov Studies have shown that altering the group at this position can dramatically influence the compound's interaction with estrogen receptors and can even convert an estrogenic compound into an antiestrogenic one. nih.gov

The general synthesis of 7-O-alkylated daidzein derivatives is typically achieved through a nucleophilic substitution reaction. jst.go.jp In this process, daidzein is treated with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate. The base deprotonates the 7-hydroxyl group, making it a more potent nucleophile to attack the alkyl halide, resulting in the desired 7-O-substituted daidzein analog. jst.go.jp

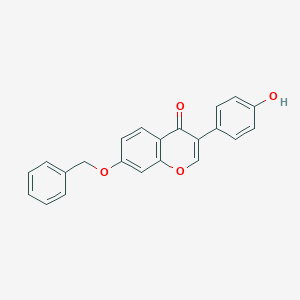

Structure

3D Structure

特性

IUPAC Name |

3-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O4/c23-17-8-6-16(7-9-17)20-14-26-21-12-18(10-11-19(21)22(20)24)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGRUMLINLUCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 7 Benzyldaidzein and Its Derivatives

Positional and Substituent Effects on Biological Activities

The introduction of a benzyl (B1604629) group at the C-7 position of daidzein (B1669772) significantly alters its interaction with biological targets. Daidzein itself is known to possess estrogenic activity, allowing it to bind to estrogen receptors (ERs). researchgate.net However, the substitution of the 7-hydroxyl hydrogen with various hydrophobic groups, including a benzyl group, can lead to a progressive loss of ER agonist activity and a concurrent acquisition of ER antagonistic activity. nih.gov

This transformation from an agonist to an antagonist is a critical finding. For instance, while daidzein promotes the expression of the progesterone (B1679170) receptor (PgR), a process induced by estrogen, certain 7-O-substituted analogues can inhibit this E2-induced PgR expression. nih.gov This suggests that the bulky benzyl group at the C-7 position may sterically hinder the receptor from adopting the active conformation required for an agonistic response, thereby inducing an antagonistic effect.

Furthermore, the 7-hydroxyl group of daidzein is considered less critical for its antioxidant activity compared to the hydroxyl group at the C-4' position. mdpi.com This implies that modifications at the C-7 position, such as benzylation, may not significantly compromise the compound's antioxidant potential while modulating its other biological activities.

Studies on a series of daidzein analogues with various substitutions at the 7-hydroxyl position have provided valuable insights into SAR. Simple alkyl substitutions, such as methyl and ethyl groups, only moderately reduce the estrogenic activities of daidzein. acs.org In contrast, bulkier and more hydrophobic groups like isopropyl, isobutyl, cyclopentyl, and a pyrano- group can transform daidzein from an ER agonist into an antagonist. acs.org These analogues have been shown to inhibit cell proliferation, estrogen-induced transcriptional activity, and ER-regulated gene expression. acs.org

One of the most effective analogues, a pyrano-derivative, demonstrated the ability to reduce in vivo estrogen-stimulated tumorigenesis in a xenograft mouse model. acs.org Another study highlighted that specific alkyl substitutions at the 7-hydroxy position led to a significant increase in osteogenic activity, even though these analogues had lower estrogenic activity than daidzein. nih.gov This suggests that modifications at the C-7 position can selectively enhance certain biological activities while diminishing others.

The following table summarizes the effects of different substituents at the C-7 position of daidzein on its biological activities:

| Substituent at C-7 | Effect on Estrogenic Activity | Other Notable Biological Activities |

| Hydrogen (Daidzein) | Agonist | Promotes osteogenic activity through an ER-dependent mechanism. nih.gov |

| Methyl | Moderate reduction in agonist activity. acs.org | |

| Ethyl | Moderate reduction in agonist activity. acs.org | |

| Isopropyl | Antagonist acs.org | Inhibits cell proliferation and ER-regulated gene expression. acs.org |

| Isobutyl | Antagonist acs.org | Inhibits cell proliferation and ER-regulated gene expression. acs.org |

| Cyclopentyl | Antagonist acs.org | Inhibits cell proliferation and ER-regulated gene expression. acs.org |

| Pyrano- | Antagonist acs.org | Reduces in vivo estrogen-stimulated tumorigenesis. acs.org |

| Alkyl substitutions (general) | Lowered estrogenic activity | Significantly increased osteogenic activity. nih.gov |

Ligand-Based and Receptor-Based SAR Approaches

Both ligand-based and receptor-based approaches are employed to understand the SAR of 7-benzyldaidzein and its derivatives. iaanalysis.com

Ligand-based drug design (LBDD) focuses on the analysis of small molecules (ligands) that are known to interact with a specific target. iaanalysis.com When the three-dimensional structure of the target protein is unknown, LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are particularly useful. iaanalysis.comresearchgate.net By comparing the chemical properties and structures of active compounds like 7-benzyldaidzein and its analogues, researchers can build models that predict the activity of new, untested molecules. researchgate.net For example, ligand-based pharmacophore models can be created from a set of active molecules to identify the crucial chemical features required for biological activity. researchgate.net

Structure-based drug design (SBDD) , on the other hand, relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. iaanalysis.com This approach involves designing molecules that can fit into the binding site of the target. iaanalysis.com While highly effective, SBDD is dependent on the availability of the target's structural information. For targets where the structure is not yet determined, ligand-based methods are the primary tool for drug design. iaanalysis.com The combination of both ligand- and structure-based methods can lead to more robust and accurate predictions of a compound's activity. nih.gov

Computational Chemistry in SAR Elucidation (e.g., QSAR modeling)

Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a significant role in elucidating the SAR of 7-benzyldaidzein and its derivatives. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

The process of developing a QSAR model involves several steps:

Data Set Selection : A set of molecules with known biological activities is chosen. This set is typically divided into a training set to build the model and a test set to validate it. nih.gov

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software. nih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to establish a relationship between the descriptors and the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is assessed using both internal and external validation techniques. nih.gov

For instance, 3D-QSAR studies, which consider the three-dimensional properties of molecules, can provide valuable insights into the steric and electronic requirements for optimal biological activity. researchgate.net These models can help in the design of new derivatives with enhanced potency and selectivity. researchgate.net By identifying the key molecular features that influence activity, QSAR studies can guide the synthesis of more effective compounds, saving time and resources in the drug discovery process.

Preclinical in Vivo Investigations of 7 Benzyldaidzein in Animal Models

Selection and Justification of Relevant Animal Models for Specific Biological Endpoints

The choice of an appropriate animal model is paramount for obtaining clinically translatable data. The selection is dictated by the specific biological question being addressed. Based on the known biological activities of isoflavones, several well-established animal models are justified for the preclinical investigation of 7-Benzyldaidzein.

For studying bone health , ovariectomized (OVX) rodent models, particularly in mice and rats, are considered the gold standard for mimicking postmenopausal osteoporosis. nih.govjst.go.jptandfonline.comcapes.gov.br The surgical removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss, a key feature of human postmenopausal osteoporosis. nih.govjst.go.jp These models are highly relevant for evaluating the potential of 7-Benzyldaidzein to prevent or reverse bone loss due to its structural similarity to phytoestrogens. tandfonline.comnih.gov

In the context of neurodegenerative conditions like Parkinson's disease, neurotoxin-induced models are widely used. The administration of agents such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice or 6-hydroxydopamine (6-OHDA) in rats leads to the specific degeneration of dopaminergic neurons in the substantia nigra, replicating a key pathological hallmark of Parkinson's disease. nih.gov Another relevant model is manganese (Mn)-induced Parkinsonism in organisms like zebrafish, which can replicate nonmotor symptoms of the disease. nih.govresearchgate.net Given the neuroprotective effects observed with daidzein (B1669772) in these models, they are suitable for assessing the therapeutic potential of 7-Benzyldaidzein. nih.govnih.gov

For investigating effects on alcohol consumption , animal models that exhibit a preference for alcohol are employed. The Syrian golden hamster is a well-validated model that voluntarily consumes significant amounts of ethanol (B145695). nih.gov Two-bottle choice paradigms, where animals can choose between an alcohol solution and water, are common in both hamsters and rats to assess the effects of compounds on alcohol intake. nih.govresearchgate.net Studies with daidzin (B1669773) have successfully used these models to demonstrate a reduction in alcohol consumption, suggesting their utility for evaluating 7-Benzyldaidzein. nih.gov

Evaluation of Biological Effects in Disease-Relevant Animal Models

While direct evidence for 7-Benzyldaidzein is not yet available, the biological effects observed with its parent compound, daidzein, and its analog, daidzin, in various animal models provide a strong foundation for predicting its potential activities.

In studies utilizing the ovariectomized (OVX) mouse model of postmenopausal osteoporosis, the parent compound daidzein has demonstrated significant positive effects on bone health.

Key Findings from Daidzein Studies in OVX Models:

| Animal Model | Compound | Key Findings | Reference(s) |

| Ovariectomized (OVX) C57BL/6 Mice | Daidzein | Alleviated OVX-induced osteoporosis by promoting the formation of H-type vessels in cancellous bone, leading to enhanced bone formation. | nih.gov |

| Ovariectomized (OVX) Mice | Daidzein (with high calcium) | Preserved femur and lumbar vertebrae bone mineral density (BMD) and biomechanical strength. | capes.gov.br |

| Ovariectomized (OVX) Rats | Daidzin | Prevented bone loss by suppressing bone turnover. | jst.go.jp |

| 4-vinyl cyclohexene (B86901) diepoxide-induced menopausal-mice model | Daidzein (loaded on hydroxyapatite (B223615) nanoparticles) | Showed a significant reduction in bone turnover markers (β-CTx, BALP, and TRAP-5b) and improved bone architectural parameters and bone mineral density. | tandfonline.com |

These findings suggest that 7-Benzyldaidzein, as a derivative of daidzein, may also exert protective effects against bone loss in similar animal models. The established OVX rodent model would be the primary choice to investigate whether 7-Benzyldaidzein can mitigate the decline in bone mineral density and strength associated with estrogen deficiency. nih.govcapes.gov.br

The neuroprotective potential of daidzein has been explored in animal models of Parkinson's disease, providing a rationale for investigating 7-Benzyldaidzein in the same context.

Key Findings from Daidzein Studies in Parkinsonism Models:

| Animal Model | Compound | Key Findings | Reference(s) |

| MPTP-induced Parkinson's disease in C57BL/6 mice | Daidzein | Exerted neuroprotective effects and restored the histological architecture of the substantia nigra pars compacta (SNpc) neurons. | nih.gov |

| Manganese-induced Parkinsonism in zebrafish | Daidzein | Ameliorated nonmotor symptoms such as anxiety and olfactory dysfunction and reduced cellular damage. | nih.govresearchgate.net |

| Reserpine-induced Parkinson's disease in rats | Daidzein | Showed potential protective effects. | usp.br |

These studies indicate that neurotoxin-induced models of Parkinson's disease are appropriate for evaluating the neuroprotective efficacy of 7-Benzyldaidzein. nih.govnih.gov Key endpoints to assess would include the preservation of dopaminergic neurons, reduction of motor and non-motor deficits, and modulation of neuroinflammation and oxidative stress.

The investigation of 7-Benzyldaidzein's effect on alcohol consumption is strongly supported by extensive research on its analog, daidzin.

Key Findings from Daidzin Studies in Alcohol Consumption Models:

| Animal Model | Compound | Key Findings | Reference(s) |

| Syrian Golden Hamsters (free-choice ethanol intake) | Daidzin | Significantly suppressed free-choice ethanol intake. | nih.gov |

| Rats (two-lever, free-choice self-administration) | Daidzin | Demonstrated a dose-dependent decrease in ethanol consumption without a general suppression of appetite. | nih.gov |

The consistent reduction in voluntary alcohol intake by daidzin across different rodent models suggests that 7-Benzyldaidzein may have similar properties. nih.gov The use of two-bottle choice and operant self-administration paradigms in hamsters and rats would be the most relevant approaches to test this hypothesis.

Currently, there is a lack of published in vivo studies investigating the effects of 7-Benzyldaidzein or its close analogs in other specific preclinical disease models. Future research could explore its potential in models of other conditions where isoflavones have shown promise, such as metabolic syndrome or certain types of cancer, based on emerging in vitro data.

Mechanistic Insights Derived from In Vivo Studies

While direct in vivo mechanistic studies on 7-Benzyldaidzein are pending, research on daidzein and daidzin provides valuable clues into the potential pathways through which 7-Benzyldaidzein might act.

In the context of bone health , in vivo studies with daidzein suggest that its anti-osteoporotic effects are linked to the coupling of angiogenesis and osteogenesis. nih.gov Specifically, daidzein was found to promote the formation of H-type vessels in the cancellous bone of ovariectomized mice, which is crucial for supporting bone formation. nih.gov This effect is thought to be mediated through the inhibition of caveolin-1, leading to the activation of the EGFR/AKT/PI3K signaling pathway in bone marrow endothelial cells. nih.gov

For neuroprotection , in vivo evidence from daidzein studies points towards the suppression of oxidative stress and apoptosis as key mechanisms. nih.gov In a traumatic brain injury model, daidzein increased the expression of antioxidant enzymes and anti-apoptotic proteins while downregulating pro-apoptotic markers. nih.gov In Parkinson's models, its protective effects are associated with mitigating neuroinflammation and preventing neuronal damage. nih.govnih.gov

Regarding alcohol consumption , the mechanism of daidzin's action appears to differ from classic alcohol-aversive drugs. nih.gov It is a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase (ALDH-2). nih.govnih.gov This inhibition is thought to be a key factor in its ability to suppress ethanol intake. nih.gov Furthermore, daidzin and its analogs have been shown to inhibit the metabolism of serotonin (B10506) and dopamine (B1211576) in isolated mitochondria, suggesting that modulation of these neurotransmitter systems could also play a role in its effects on alcohol consumption. nih.gov

Comparative In Vivo Efficacy of 7-Benzyldaidzein Versus Parent Daidzein or Other Analogs

A study focusing on daidzein sulfonate derivatives, for instance, investigated their distribution and metabolism in mice. These derivatives were designed to improve the pharmacological action of daidzein. frontiersin.org The research confirmed that these novel compounds possess excellent pharmaceutical properties, exhibiting good anti-inflammatory activities and the ability to inhibit human vascular smooth muscle cell proliferation. frontiersin.org

In another line of research, scientists synthesized twenty-seven daidzein derivatives by introducing aminoalkyl groups at the 7 and 8 positions of the daidzein structure. These modifications were aimed at discovering molecules with potent anti-hypoxia activity. The subsequent in vivo experiments in mice demonstrated that five of these derivatives could extend the survival time under hypoxic conditions and reduce oxidative stress in the brain and heart. nih.gov Notably, one of these compounds, designated as 2a, exhibited superior anti-hypoxia activity in vivo when compared to the parent daidzein. nih.gov

Furthermore, a series of daidzein derivatives were synthesized and evaluated for their potential to stimulate osteoblast differentiation using primary cultures of rat calvarial osteoblasts. The findings suggested that three of the synthetic analogs were several folds more potent than daidzein in promoting the differentiation and mineralization of these bone-forming cells. nih.gov One particular compound was found to significantly increase the mineralization of bone marrow osteoprogenitor cells and robustly elevate the mRNA levels of osteogenic genes. nih.gov

These examples underscore a general theme in isoflavone (B191592) research: the chemical modification of the daidzein backbone can lead to derivatives with enhanced or altered biological activities compared to the parent compound. The introduction of different functional groups can affect the molecule's bioavailability, metabolism, and interaction with cellular targets, ultimately influencing its in vivo efficacy. While awaiting specific data on 7-Benzyldaidzein, the findings from these analog studies provide a basis for postulating that it too may exhibit a unique efficacy profile in animal models.

Comparative Efficacy of Daidzein and its Analogs in Animal Models

| Compound/Analog | Animal Model | Key Findings |

| Daidzein Sulfonate Derivatives (DD2, DD3) | Mice | Exhibited good anti-inflammatory and anti-cancer activity; metabolic pathways were similar to the parent compound, daidzein. frontiersin.org |

| Daidzein Derivative 2a (with aminoalkyl group) | Mice | Showed superior in vivo anti-hypoxia activity compared to daidzein, extending survival time under hypoxic conditions. nih.gov |

| Synthetic Daidzein Analogs (1c, 3a, 3c) | Rats (osteoblast cultures) | Several folds more potent than daidzein in stimulating osteoblast differentiation and mineralization. nih.gov |

Comparative Analysis with Parent Compound Daidzein and Other Isoflavones

Structural Similarities and Differences

7-Benzyldaidzein, as its name suggests, is a derivative of the naturally occurring isoflavone (B191592), daidzein (B1669772). wikipedia.org Both compounds share the core isoflavone skeleton, which is characterized by a 3-phenylchromen-4-one structure. wikipedia.orgmdpi.com This fundamental structure consists of two aromatic rings (A and B) and a heterocyclic ring (C). The key difference between 7-Benzyldaidzein and daidzein lies in the substitution at the 7-hydroxyl group on the A ring. nih.gov

In daidzein, a hydroxyl (-OH) group is present at the 7-position. researchgate.net In 7-Benzyldaidzein, this hydroxyl group is replaced by a benzyloxy group (-OCH2C6H5). nih.gov This substitution involves the addition of a benzyl (B1604629) group via an ether linkage. This structural modification significantly increases the molecule's size and lipophilicity compared to daidzein.

When compared to other common isoflavones like genistein (B1671435) and formononetin, the similarities and differences are also rooted in the substitution patterns on the isoflavone core.

Daidzein: Possesses hydroxyl groups at the 7 and 4' positions. researchgate.net

Genistein: Features hydroxyl groups at the 5, 7, and 4' positions. researchgate.net

Formononetin: Has a hydroxyl group at the 7-position and a methoxy (B1213986) group at the 4'-position. nih.gov

7-Benzyldaidzein, therefore, is unique in this group due to the large, non-polar benzyl substitution at the 7-position, a feature not found in these common dietary isoflavones.

| Compound | Core Structure | Substitution at C-7 | Substitution at C-4' | Substitution at C-5 |

|---|---|---|---|---|

| Daidzein | Isoflavone | -OH | -OH | -H |

| 7-Benzyldaidzein | Isoflavone | -OCH2C6H5 | -OH | -H |

| Genistein | Isoflavone | -OH | -OH | -OH |

| Formononetin | Isoflavone | -OH | -OCH3 | -H |

Comparative Potency and Efficacy in Various Biological Assays

The structural alteration at the 7-position of daidzein to create 7-Benzyldaidzein leads to significant changes in biological activity. Studies have shown that modifications at this position can dramatically alter the estrogenic or antiestrogenic properties of daidzein analogs. nih.gov

In estrogen receptor (ER) binding assays, daidzein itself is a weak agonist, competing with the more potent endogenous estrogen, 17β-estradiol. scielo.br It exhibits a higher binding affinity for ERβ compared to ERα. scielo.brnih.gov Research on various 7-O-substituted daidzein analogs has revealed that such modifications generally reduce estrogenic potency compared to the parent compound, daidzein. nih.gov For instance, in MCF-7 breast cancer cells, which are responsive to estrogen, daidzein induces estrogenic effects. nih.gov However, the introduction of bulky groups at the 7-O position can transform the compound into a potent antiestrogen. nih.gov

One study demonstrated that while daidzein promoted the proliferation of MCF-7 cells, an analog with a modification at the 7-hydroxyl group inhibited this proliferation, showcasing its antiestrogenic properties. nih.gov Specifically, while daidzein showed potent estrogenic activity, its derivatives with alkyl substitutions on the 7-hydroxyl group, including those structurally related to a benzyl group, displayed reduced estrogenic function and in some cases, became potent antiestrogens. nih.gov

The table below summarizes the comparative biological activities based on available data for daidzein and its analogs.

| Compound | Biological Assay | Observed Effect | Relative Potency/Efficacy |

|---|---|---|---|

| Daidzein | Estrogen Receptor Binding | Weak agonist, higher affinity for ERβ | Lower than 17β-estradiol |

| Daidzein | MCF-7 Cell Proliferation | Promotes proliferation (estrogenic) | More potent than its 7-O-substituted derivatives nih.gov |

| 7-O-substituted Daidzein Analogs | Estrogen Receptor Binding | Generally lower binding affinity than daidzein nih.gov | Variable, depends on the substituent |

| Certain 7-O-substituted Daidzein Analogs | MCF-7 Cell Proliferation | Inhibit proliferation (antiestrogenic) nih.gov | Can be potent antiestrogens nih.gov |

Mechanistic Divergences and Commonalities

The primary mechanism of action for daidzein and many of its analogs involves interaction with estrogen receptors. mdpi.comscielo.br Isoflavones are structurally similar to 17β-estradiol, allowing them to bind to ERα and ERβ and modulate the expression of estrogen-responsive genes. mdpi.comscielo.br The differential affinity for ER subtypes (ERβ preference) is a key aspect of their action. scielo.brnih.gov

The divergence in mechanism between daidzein and 7-Benzyldaidzein stems directly from the structural difference at the 7-position. The bulky benzyl group on 7-Benzyldaidzein can alter how the molecule fits into the ligand-binding pocket of the estrogen receptor. nih.gov This altered binding can lead to a different conformational change in the receptor compared to that induced by daidzein. This, in turn, affects the recruitment of co-activator or co-repressor proteins, ultimately determining whether the compound acts as an agonist or an antagonist. nih.gov

Studies on daidzein analogs suggest that the structure of the 7-O substitution is critical in determining the ligand's interaction with the estrogen receptor and its subsequent biological activity. nih.gov While daidzein acts as an estrogen agonist, the addition of certain groups at the 7-position can cause a complete reversal to antiestrogenic activity. nih.gov This highlights that while the core mechanism of ER interaction is a commonality, the functional outcome can be diametrically opposed.

Beyond estrogen receptor modulation, isoflavones like daidzein can exert effects through other pathways, including the inhibition of tyrosine kinases and activation of peroxisome proliferator-activated receptors (PPARs). chemsrc.commdpi.com Daidzein has been shown to activate both PPARα and PPARγ. chemsrc.com Whether the benzyl substitution in 7-Benzyldaidzein affects these off-target activities has not been extensively studied, but it is plausible that the significant change in molecular structure could influence its interactions with other protein targets as well.

Future Research Directions and Translational Perspectives

Exploration of Additional Biological Targets and Pathways

The biological activity of isoflavones like daidzein (B1669772) and its derivatives is often attributed to their interaction with estrogen receptors and their potential role in hormone-dependent conditions. nih.gov However, the scope of their biological influence is likely much broader. Future investigations should aim to identify novel molecular targets and signaling pathways modulated by 7-Benzyldaidzein.

Initial studies on the parent compound, daidzein, have shown that it can act as a peroxisome proliferator-activated receptor (PPAR) activator, influencing the transcription of genes involved in lipid metabolism and inflammation. chemsrc.com It is plausible that 7-Benzyldaidzein may also interact with these and other nuclear receptors. A comprehensive screening of 7-Benzyldaidzein against a panel of known pharmacological targets, including various receptors, enzymes, and ion channels, is a critical next step.

Furthermore, understanding the downstream effects of 7-Benzyldaidzein on cellular signaling cascades is essential. Techniques such as phosphoproteomics could reveal which kinases and phosphatases are activated or inhibited upon treatment, providing a more detailed picture of its mechanism of action.

Development of Advanced Analogues with Enhanced Selectivity and Potency

The synthesis of 7-Benzyldaidzein serves as a foundational step for creating a library of related compounds with potentially improved therapeutic properties. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 7-Benzyldaidzein scaffold affect its biological activity. nih.govresearchgate.netmdpi.comnih.govrsc.org

By systematically altering different parts of the molecule, such as the benzyl (B1604629) group or the core isoflavone (B191592) structure, researchers can identify key structural features responsible for its potency and selectivity. nih.govresearchgate.netmdpi.comnih.govrsc.org For instance, introducing different substituents on the benzyl ring or modifying the isoflavone core could lead to analogs with enhanced affinity for a specific target or a more favorable pharmacokinetic profile. The goal is to design derivatives that are more potent, more selective, and have better drug-like properties than the parent compound.

Table 1: Potential Modifications for 7-Benzyldaidzein Analogs

| Modification Site | Potential Substituents | Desired Outcome |

| Benzyl Ring | Halogens, Alkyl groups, Methoxy (B1213986) groups | Increased potency, altered selectivity |

| Isoflavone Core | Hydroxylation, Glycosylation | Improved solubility, modified bioavailability |

| C-3 Position | Phenyl group variations | Enhanced target binding |

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of 7-Benzyldaidzein, future research should employ a multi-omics approach. nih.govnih.govmdpi.comuva.esbmbreports.org This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

Transcriptomics (RNA-seq): This will identify genes whose expression is up- or down-regulated by 7-Benzyldaidzein, providing insights into the cellular pathways it affects. uva.es

Proteomics: This will reveal changes in protein expression and post-translational modifications, offering a direct view of the functional changes within the cell. nih.gov

Metabolomics: This will analyze the changes in small molecule metabolites, providing a snapshot of the metabolic state of the cell in response to the compound. nih.govuva.es

By integrating these datasets, researchers can construct a comprehensive network of the molecular interactions influenced by 7-Benzyldaidzein, leading to a more complete mechanistic understanding. nih.govbmbreports.org Machine learning algorithms can be utilized to identify key features and predictive biomarkers from these complex datasets. nih.gov

Innovations in Preclinical Modeling for Improved Translation

The successful translation of 7-Benzyldaidzein from a laboratory curiosity to a clinical therapeutic will depend on robust preclinical testing. nih.gov The use of advanced preclinical models that more accurately mimic human physiology and disease is paramount.

Traditional 2D cell cultures have limitations in predicting in vivo responses. Therefore, the use of 3D organoids and patient-derived xenograft (PDX) models is encouraged. nih.gov These models better recapitulate the complex microenvironment of tissues and tumors, providing a more reliable platform for evaluating the efficacy of 7-Benzyldaidzein and its analogs. nih.gov

For studying neuroprotective effects, humanized mouse models with an engrafted human-like immune system could be particularly valuable. nih.gov Additionally, syngeneic mouse models, where the tumor and the host are from the same inbred strain, allow for the study of the compound's interaction with a competent immune system. nih.gov

Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. nih.gov Investigating the potential synergistic effects of 7-Benzyldaidzein with existing drugs is a promising avenue for future research.

For example, in cancer research, 7-Benzyldaidzein could be tested in combination with standard chemotherapeutic agents or targeted therapies. nih.gov The goal is to identify combinations where 7-Benzyldaidzein enhances the efficacy of the other drug, potentially by sensitizing cancer cells to its effects or by targeting a complementary pathway. This approach could lead to more effective treatment strategies and potentially overcome drug resistance. nih.gov

Q & A

Basic Research Questions

What are the standard protocols for synthesizing 7-Benzyldaidzein, and what analytical techniques confirm its purity and structure?

Synthesis typically involves benzylation of daidzein under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:

- Reagent selection : Benzyl halides or benzyl alcohols as alkylating agents.

- Temperature control : Reactions often proceed at 60–80°C to optimize yield while minimizing side products.

- Purification : Column chromatography or recrystallization to isolate the product.

For characterization: - Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and benzyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard for research-grade material .

How should researchers design experiments to evaluate the stability of 7-Benzyldaidzein under varying pH and temperature conditions?

- Experimental setup :

- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hours).

- Thermal stability : Expose to temperatures ranging from 25°C to 100°C in controlled environments.

- Analysis : Use HPLC or UV-Vis spectroscopy to monitor degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

What literature search strategies are effective for identifying prior studies on 7-Benzyldaidzein’s bioactivity?

- Database selection : Prioritize PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "7-Benzyldaidzein AND (antioxidant OR estrogenic)").

- Keyword refinement : Include synonyms (e.g., "benzylated isoflavone") and MeSH terms.

- Citation tracking : Use tools like Connected Papers to map seminal studies and recent advances .

How should researchers structure the experimental section in publications to ensure reproducibility?

- Detailed protocols : Specify solvent ratios, reaction times, and equipment models (e.g., "stirred at 500 rpm using a Heidolph MR Hei-Standard").

- Supporting information : Include crystallographic data, spectral raw files, and step-by-step workflows in supplementary materials .

- Negative results : Report failed conditions (e.g., solvent incompatibility) to guide future optimizations .

Advanced Research Questions

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for 7-Benzyldaidzein derivatives?

- Stepwise analysis :

- Re-examine synthesis : Trace potential impurities (e.g., unreacted daidzein) via TLC.

- Advanced NMR techniques : Use 2D-COSY or HSQC to assign ambiguous signals.

- Computational validation : Compare experimental spectra with DFT-simulated data .

- Peer consultation : Collaborate with spectroscopy experts to interpret anomalies .

What methodologies optimize the regioselective benzylation of daidzein to maximize 7-position substitution?

- Protecting group strategy : Temporarily block competing hydroxyl groups (e.g., 4'-OH) with acetyl or TMS ethers.

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl halide reactivity .

- Kinetic monitoring : In-situ FTIR tracks reaction progress to halt at the desired intermediate .

How can structural modifications of 7-Benzyldaidzein improve its bioavailability for in vivo studies?

- Derivatization approaches :

- Glycosylation : Attach glucuronic acid to enhance water solubility .

- PEGylation : Introduce polyethylene glycol chains to prolong circulation half-life.

- In silico modeling : Predict ADMET properties using tools like SwissADME before synthesis .

What statistical methods are appropriate for analyzing dose-response data in 7-Benzyldaidzein’s bioactivity assays?

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

- Multivariate analysis : PCA or PLS-DA identifies confounding variables (e.g., solvent effects) .

How should researchers address discrepancies between in vitro and in vivo efficacy data for 7-Benzyldaidzein?

- Hypothesis testing :

- Model selection : Validate findings in multiple animal models (e.g., rodents vs. zebrafish) .

What strategies ensure reproducibility when scaling up 7-Benzyldaidzein synthesis from milligram to gram quantities?

- Process optimization :

- Heat transfer : Use jacketed reactors to maintain consistent temperature in larger batches.

- Mixing efficiency : Computational fluid dynamics (CFD) models predict stirring requirements.

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

How can cross-disciplinary approaches (e.g., computational chemistry) enhance mechanistic studies of 7-Benzyldaidzein?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。